molecular formula C4H6BLiN2O3 B1528930 Lithium trihydroxy(pyrazin-2-yl)borate CAS No. 1393823-00-1

Lithium trihydroxy(pyrazin-2-yl)borate

Cat. No. B1528930
M. Wt: 147.9 g/mol
InChI Key: GTHABMARFCSWBH-UHFFFAOYSA-N
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Description

Lithium trihydroxy(pyrazin-2-yl)borate is a chemical compound with the CAS Number: 1393823-00-1 . It has a molecular weight of 147.86 . The compound is stored in an inert atmosphere, preferably in a freezer, under -20°C . It is a solid substance .


Molecular Structure Analysis

The Inchi Code for Lithium trihydroxy(pyrazin-2-yl)borate is 1S/C4H6BN2O3.Li/c8-5(9,10)4-3-6-1-2-7-4;/h1-3,8-10H;/q-1;+1 . The InChI key is GTHABMARFCSWBH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Lithium trihydroxy(pyrazin-2-yl)borate is a solid substance . It is stored in an inert atmosphere, preferably in a freezer, under -20°C .

Scientific Research Applications

Thermally Stable Metal Complexes

A study by Dias and Wu (2012) explored the synthesis and characterization of thermally stable copper(I), silver(I), and gold(I) ethylene complexes supported by a fluorinated scorpionate ligand. This research highlights the utility of borate ligands in stabilizing metal complexes, which could have implications for catalysis and materials science (Dias & Wu, 2012).

Electronic Communication in Oligometallic Complexes

Guo et al. (2001) synthesized ferrocene-based tris(1-pyrazolyl)borate ligands to investigate electronic communication within heterotrinuclear transition metal complexes. This work contributes to understanding the electronic properties of borate-supported metal complexes, which is crucial for designing new electronic materials and sensors (Guo et al., 2001).

Modified Suzuki–Miyaura Cross-Coupling Reactions

Chen et al. (2012) described the synthesis, isolation, and use of lithium trihydroxy and triisopropoxy 2-pyridylborate salts in modified Suzuki–Miyaura cross-coupling reactions. This research demonstrates the potential of lithium borate salts in facilitating cross-coupling reactions, which are pivotal in pharmaceuticals and materials science (Chen et al., 2012).

Pyrotechnic Colorants

Research by Dufter et al. (2019) on the lithium salts of bis(azolyl)borates as red pyrotechnic colorants addresses the environmental concerns associated with traditional chlorinated and strontium-based materials. This study exemplifies the application of lithium borate derivatives in developing safer and more environmentally friendly pyrotechnic compositions (Dufter et al., 2019).

Lithium Battery Electrolytes

Sun et al. (2002) investigated an alkyl borate compound as an additive for lithium battery electrolytes, showcasing the role of borate derivatives in enhancing the performance and stability of lithium-ion batteries. This research is critical for the development of more efficient and durable energy storage technologies (Sun et al., 2002).

Safety And Hazards

The safety information for Lithium trihydroxy(pyrazin-2-yl)borate includes several hazard statements: H302-H312-H315-H319-H332-H335 . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 . The compound is labeled with the GHS07 pictogram and the signal word is "Warning" .

properties

IUPAC Name

lithium;trihydroxy(pyrazin-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BN2O3.Li/c8-5(9,10)4-3-6-1-2-7-4;/h1-3,8-10H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHABMARFCSWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC=CN=C1)(O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BLiN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium trihydroxy(pyrazin-2-yl)borate

CAS RN

1393823-00-1
Record name lithium(1+) ion trihydroxy(pyrazin-2-yl)boranuide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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